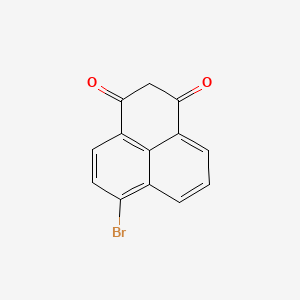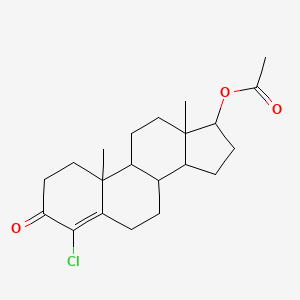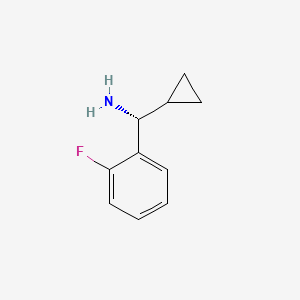
11-Deoxyprostaglandin F2alpha
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Deoxyprostaglandin F2alpha: is a synthetic analog of prostaglandin F2alpha, a naturally occurring prostaglandin. Prostaglandins are lipid compounds that have hormone-like effects in the body. This compound is known for its potent agonistic activity, particularly in inducing smooth muscle contractions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 11-Deoxyprostaglandin F2alpha typically involves multiple steps, starting from readily available dichloro-containing bicyclic ketones. The process is guided by biocatalytic retrosynthesis, which includes stereoselective oxidation and diastereoselective reduction . Key intermediates such as δ-lactone and γ-lactone are used to link the prostaglandin side chains .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of biocatalysts to ensure high stereoselectivity and yield. The overall yield ranges from 3.8% to 8.4% over 11-12 steps .
Análisis De Reacciones Químicas
Types of Reactions: 11-Deoxyprostaglandin F2alpha undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Baeyer–Villiger monooxygenase-catalyzed oxidation is used to introduce stereochemical configurations.
Reduction: Ketoreductase-catalyzed reduction of enones is employed to achieve diastereoselective reduction.
Substitution: Copper (II)-catalyzed regioselective p-phenylbenzoylation is used for the substitution of secondary alcohols.
Major Products: The major products formed from these reactions include various stereoisomers of prostaglandins, which are crucial for their biological activity .
Aplicaciones Científicas De Investigación
11-Deoxyprostaglandin F2alpha has several scientific research applications:
Mecanismo De Acción
11-Deoxyprostaglandin F2alpha exerts its effects by binding to the prostaglandin F2alpha receptor. This binding stimulates luteolytic activity and the release of oxytocin, forming a positive feedback loop that facilitates the degradation of the corpus luteum . The compound’s action is dependent on the number of receptors on the target cell membrane .
Comparación Con Compuestos Similares
- Prostaglandin F2alpha
- Cloprostenol
- Bimatoprost
- Fluprostenol
- Travoprost
Comparison: 11-Deoxyprostaglandin F2alpha is unique due to its higher potency in inducing smooth muscle contractions compared to prostaglandin F2alpha . It is also more stable and has a longer half-life, making it more suitable for therapeutic applications .
Propiedades
IUPAC Name |
7-[2-hydroxy-5-(3-hydroxyoct-1-enyl)cyclopentyl]hept-5-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12,14,16-19,21-22H,2-3,5-6,8-11,13,15H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFLKMLJQWGIIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1CCC(C1CC=CCCCC(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid](/img/structure/B15286579.png)


![[5-(2-Amino-6-chloropurin-9-yl)-3-(4-chlorobenzoyl)oxy-4-fluoro-4-methyloxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B15286596.png)
![11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B15286609.png)



![1-[8-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B15286632.png)

![4-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethenyl]-2-methoxy-2H-furan-5-one](/img/structure/B15286648.png)

